5-Chlorobenzofuran-6-ol
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Overview
Description
5-Chlorobenzofuran-6-ol is a chemical compound belonging to the benzofuran family, characterized by a benzene ring fused with a furan ring. The presence of a chlorine atom at the 5th position and a hydroxyl group at the 6th position of the benzofuran ring gives this compound unique chemical properties. Benzofuran derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorobenzofuran-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of chlorinated phenols and furan derivatives. The reaction may involve:
Cyclization: Using catalysts such as palladium or copper to facilitate the formation of the benzofuran ring.
Chlorination: Introducing the chlorine atom at the desired position using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Hydroxylation: Adding the hydroxyl group through reactions with hydroxylating agents such as hydrogen peroxide or sodium hydroxide
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Material Preparation: Sourcing high-purity starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration.
Purification: Employing techniques like crystallization, distillation, or chromatography to isolate the desired product
Chemical Reactions Analysis
Types of Reactions: 5-Chlorobenzofuran-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atom or convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or ammonia
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Sodium methoxide, ammonia
Major Products Formed:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Dechlorinated benzofuran, benzofuran with hydrogen in place of hydroxyl.
Substitution Products: Benzofuran derivatives with various functional groups replacing chlorine
Scientific Research Applications
5-Chlorobenzofuran-6-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes .
Mechanism of Action
The mechanism of action of 5-Chlorobenzofuran-6-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its therapeutic potential
Comparison with Similar Compounds
Benzofuran: The parent compound without chlorine or hydroxyl substitutions.
5-Chlorobenzofuran: Lacks the hydroxyl group at the 6th position.
6-Hydroxybenzofuran: Lacks the chlorine atom at the 5th position
Uniqueness: 5-Chlorobenzofuran-6-ol’s unique combination of chlorine and hydroxyl substitutions imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H5ClO2 |
---|---|
Molecular Weight |
168.57 g/mol |
IUPAC Name |
5-chloro-1-benzofuran-6-ol |
InChI |
InChI=1S/C8H5ClO2/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,10H |
InChI Key |
PKLGJESGGTWQQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=CC(=C(C=C21)Cl)O |
Origin of Product |
United States |
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